N-(3-chloro-4-methoxyphenyl)-N-(methylsulfonyl)glycine
Description
N-(3-Chloro-4-methoxyphenyl)-N-(methylsulfonyl)glycine is a glycine derivative featuring a 3-chloro-4-methoxyphenyl group and a methylsulfonyl group attached to the nitrogen atom. This compound is synthesized via sulfonylation and substitution reactions, with structural confirmation through NMR and HRMS .
Properties
IUPAC Name |
2-(3-chloro-4-methoxy-N-methylsulfonylanilino)acetic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12ClNO5S/c1-17-9-4-3-7(5-8(9)11)12(6-10(13)14)18(2,15)16/h3-5H,6H2,1-2H3,(H,13,14) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SIDKJMWADDKMEM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)N(CC(=O)O)S(=O)(=O)C)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12ClNO5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.72 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-chloro-4-methoxyphenyl)-N-(methylsulfonyl)glycine typically involves the following steps:
Starting Materials: The synthesis begins with 3-chloro-4-methoxyaniline and glycine.
Formation of Intermediate: The aniline derivative is first reacted with methylsulfonyl chloride in the presence of a base such as triethylamine to form N-(3-chloro-4-methoxyphenyl)-N-(methylsulfonyl)aniline.
Coupling Reaction: The intermediate is then coupled with glycine using a coupling agent like N,N’-dicyclohexylcarbodiimide (DCC) to yield the final product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Large-scale Reactors: Utilizing large-scale reactors to handle the exothermic nature of the reactions.
Continuous Flow Systems: Implementing continuous flow systems to enhance reaction efficiency and product yield.
Purification: Employing techniques such as recrystallization or chromatography for purification.
Chemical Reactions Analysis
Types of Reactions
N-(3-chloro-4-methoxyphenyl)-N-(methylsulfonyl)glycine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The chloro group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of corresponding sulfone derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
Pharmaceutical Development
The compound is being explored for its therapeutic potential in treating inflammatory diseases. It has been associated with the inhibition of tumor necrosis factor-alpha (TNF-α), a key mediator in inflammatory responses. This inhibition is particularly relevant for conditions such as:
- Arthritis : Including osteoarthritis and rheumatoid arthritis, where TNF-α plays a central role in disease progression.
- Inflammatory Bowel Disease : Such as Crohn's disease and ulcerative colitis.
- Chronic Inflammatory Conditions : Including psoriasis and chronic obstructive pulmonary disease (COPD) .
Mechanistic Studies
Research has indicated that N-(3-chloro-4-methoxyphenyl)-N-(methylsulfonyl)glycine may act on metabotropic glutamate receptors, particularly mGlu5, which are implicated in various neurological disorders. The modulation of these receptors could lead to advancements in treatments for:
- Anxiety and Depression : Preclinical studies have shown that mGlu5 inhibitors can alleviate symptoms.
- Parkinson’s Disease : Targeting mGlu5 has shown promise in managing levodopa-induced dyskinesias .
Synthesis and Structural Studies
The synthesis of this compound involves multi-step processes that ensure high purity and yield. Structural characterization through techniques like X-ray crystallography has provided insights into its polymorphic forms, which can significantly affect its pharmacokinetic properties .
Table 1: Synthesis Overview
| Step | Description |
|---|---|
| 1 | Initial reaction to form the sulfonamide backbone. |
| 2 | Introduction of the chloro and methoxy groups. |
| 3 | Purification to achieve desired polymorphic form. |
Interaction Studies
The binding affinity of this compound with various biological targets is under investigation. These studies aim to elucidate its mechanism of action, which may involve interactions with enzymes or receptors involved in metabolic pathways .
Case Studies and Research Findings
Several studies have documented the effects of this compound in various models:
- A study demonstrated its efficacy in reducing inflammation markers in animal models of arthritis, suggesting a potential for clinical application .
- Another investigation highlighted its role as an allosteric modulator of metabotropic glutamate receptors, indicating its versatility in addressing multiple neurological conditions .
Mechanism of Action
The mechanism of action of N-(3-chloro-4-methoxyphenyl)-N-(methylsulfonyl)glycine involves:
Molecular Targets: Interaction with specific enzymes or receptors in biological systems.
Pathways Involved: Modulation of biochemical pathways, potentially affecting cellular processes such as signal transduction or metabolic regulation.
Comparison with Similar Compounds
Substituent Variations on the Phenyl Ring
The substituents on the phenyl ring significantly influence electronic properties, solubility, and bioactivity. Key analogs include:
Key Observations :
- Chlorine vs.
- Trifluoromethyl Group : The CF₃ group in the 4-chloro-3-CF₃ analog increases hydrophobicity, which may enhance membrane permeability but reduce aqueous solubility .
- Methoxy Positioning : The 4-OCH₃ group in the target compound is a hydrogen bond acceptor, whereas 3,4-di-OCH₃ in the dimethoxy analog improves solubility but may sterically hinder interactions .
Variations in the Sulfonyl Group
The sulfonyl group's substituents modulate electronic effects and steric hindrance:
Key Observations :
Structural Confirmation
- NMR and HRMS : Key tools for verifying substituent positions. For example, the target compound’s ¹H NMR would show signals for Cl (δ ~7.2 ppm) and OCH₃ (δ ~3.8 ppm), while HRMS confirms the molecular ion peak .
Biological Activity
N-(3-chloro-4-methoxyphenyl)-N-(methylsulfonyl)glycine is a synthetic compound notable for its unique structural features, including a chloro and methoxy substituent on the phenyl ring and a methylsulfonyl group attached to the nitrogen atom of glycine. This compound has garnered attention in medicinal chemistry and biological research due to its potential pharmacological applications.
- Molecular Formula: C₁₂H₁₆ClNO₅S
- Molecular Weight: Approximately 321.78 g/mol
The presence of the methylsulfonyl group enhances solubility and reactivity, making it suitable for various biological applications.
The biological activity of this compound is attributed to its interaction with specific molecular targets within biological systems. The chloro and methoxy groups facilitate binding to enzymes or receptors, while the methylsulfonyl group may enhance bioavailability and solubility.
Molecular Targets
- Enzymes involved in metabolic pathways
- Receptors linked to inflammatory responses
Biological Activity Studies
Recent studies have explored the biological activity of this compound, focusing on its potential therapeutic effects.
In Vitro and In Vivo Studies
-
Antimicrobial Activity:
- In vitro assays demonstrated that this compound exhibits significant antimicrobial properties against various pathogens.
- A study indicated that derivatives based on this compound showed effective inhibition of Mycobacterium tuberculosis (Mtb) growth, suggesting its potential as a lead compound in tuberculosis treatment .
- Cytotoxicity Assessments:
Case Studies and Research Findings
Several case studies have been published that highlight the biological activity of this compound:
Comparative Analysis with Similar Compounds
This compound can be compared with other sulfonyl amino acids to elucidate its unique properties:
| Compound | Structural Features | Biological Activity |
|---|---|---|
| This compound | Chloro and methoxy groups, methylsulfonyl | Antimicrobial, low cytotoxicity |
| N-(3-chloro-4-methoxyphenyl)-N-(methylsulfonyl)alanine | Similar structure without glycine backbone | Limited data on antimicrobial activity |
| N-(3-chloro-4-methoxyphenyl)-N-(methylsulfonyl)valine | Valine backbone instead of glycine | Potentially different pharmacokinetics |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
